Product packaging for Cord Factors(Cat. No.:CAS No. 61512-20-7)

Cord Factors

Cat. No.: B6595972
CAS No.: 61512-20-7
M. Wt: 2053.4 g/mol
InChI Key: DNTVYCRMHZDZGU-UHFFFAOYSA-N
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Description

Significance in Mycobacterial Pathogenesis Studies

Cord factor is a critical virulence factor for Mycobacterium tuberculosis. wikipedia.orgfrontiersin.org Its presence is essential for the survival of the bacteria within a host, although not for its survival outside of a host. wikipedia.org One of the primary pathogenic roles of TDM is its ability to inhibit the fusion of the phagosome, a vesicle containing the engulfed bacteria, with the lysosome, which contains enzymes to destroy the bacteria. wikipedia.orgmicrobiologyresearch.org This mechanism allows the mycobacteria to survive and replicate within host macrophages. microbiologyresearch.org The complete, intact structure of trehalose (B1683222) dimycolate is necessary for this function. wikipedia.org

Furthermore, TDM is a potent immunomodulator, capable of inducing a range of host immune responses. wikipedia.orgnih.gov It stimulates the production of pro-inflammatory cytokines, which are signaling molecules crucial for the formation of granulomas. wikipedia.orgfrontiersin.org Granulomas are organized collections of immune cells that are a hallmark of tuberculosis, serving to contain the infection. frontiersin.orgencyclopedia.pub While this is a protective response, it also allows the bacteria to remain dormant in the host, potentially leading to later reactivation of the disease. encyclopedia.pub Research has shown that TDM can trigger granuloma formation on its own when injected into animal models. frontiersin.org

The interaction of cord factor with host cell receptors is a key area of investigation. The C-type lectin receptor Mincle has been identified as a primary receptor for TDM on macrophages. frontiersin.orgnih.gov Binding of TDM to Mincle initiates a signaling cascade that leads to the production of inflammatory cytokines and the subsequent formation of granulomas. frontiersin.org

Historical Context of Cord Factor Discovery and Virulence Association

The story of cord factor began with the microscopic observations of Mycobacterium tuberculosis. In 1882, Robert Koch noted that virulent strains of the bacterium grew in distinctive rope-like aggregates, a phenomenon that became known as "cording". researchgate.netscielo.br In 1947, Middlebrook and his colleagues made the crucial observation that this cording morphology was consistently associated with virulent strains of M. tuberculosis, while avirulent strains grew in a more dispersed manner. nih.gov This led to the hypothesis that a specific component of the bacterial cell surface was responsible for both the cording and the virulence.

In 1950, Hubert Bloch successfully extracted a lipid fraction from virulent mycobacteria that he termed "cord factor". researchgate.net He demonstrated that this substance was toxic to mice and that its removal from the bacteria reduced their virulence. researchgate.net Six years later, the chemical structure of cord factor was identified as trehalose-6,6'-dimycolate (TDM) by Noll. nih.govresearchgate.net

Subsequent research has solidified the link between TDM and mycobacterial virulence. Studies have shown that virulent strains of M. tuberculosis have a significantly higher amount of cord factor on their surface compared to avirulent strains. nih.gov Moreover, genetically modifying M. tuberculosis to reduce or eliminate its ability to produce TDM results in a loss of virulence. wikipedia.org Conversely, reintroducing purified cord factor to these modified bacteria can restore their ability to survive within a host. wikipedia.org These findings underscore the historical and ongoing importance of cord factor as a central molecule in understanding the pathogenesis of tuberculosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C130H250O15 B6595972 Cord Factors CAS No. 61512-20-7

Properties

CAS No.

61512-20-7

Molecular Formula

C130H250O15

Molecular Weight

2053.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate

InChI

InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3

InChI Key

DNTVYCRMHZDZGU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Cord Factors

Glycolipid Composition and Mycolic Acid Heterogeneity

Cord factor is a glycolipid composed of a disaccharide, trehalose (B1683222), esterified at the 6 and 6' positions to two molecules of mycolic acid. wikipedia.org Mycolic acids are long-chain α-branched, β-hydroxy fatty acids unique to mycobacteria and related actinobacteria. rupress.orgbiorxiv.org The length of the carbon chains in mycolic acids can vary significantly, generally ranging from 20 to 80 carbon atoms, depending on the bacterial species. wikipedia.org This heterogeneity in mycolic acid structure contributes to the diversity of cord factor molecules. For instance, the mycolic acids found in M. tuberculosis TDM typically consist of a long β-hydroxy chain with 50 to 60 carbons and a shorter α-alkyl chain of about 24 carbons, resulting in a total of 74 to 90 carbons per mycolic acid molecule. nih.gov

The biosynthesis of TDM involves the transfer of mycolic acids to trehalose. This process is catalyzed by a family of enzymes known as the antigen 85 complex, which includes FbpA, FbpB, and FbpC. nih.gov These enzymes facilitate the esterification of mycolic acids to either another trehalose molecule to form trehalose monomycolate (TMM), a precursor to TDM, or to the arabinogalactan (B145846) core of the cell wall. nih.govresearchgate.net

Structural Determinants of Biological Activity

The biological function of cord factor is profoundly influenced by its physical conformation, which is dictated by its amphiphilic nature—possessing both hydrophilic (trehalose) and hydrophobic (mycolic acid) regions. wikipedia.orgnih.gov This dual characteristic allows TDM to assemble into different supramolecular structures, each with distinct biological implications. nih.govtaylorandfrancis.com

Micellar Conformation and Biological Implications

In aqueous environments, free of hydrophobic surfaces, cord factor molecules spontaneously aggregate to form micelles. wikipedia.orgnih.gov In this conformation, the hydrophilic trehalose heads are exposed to the aqueous surroundings, while the hydrophobic mycolic acid tails are sequestered in the interior of the micelle. nih.govresearchgate.net This arrangement renders the micellar form of TDM non-toxic. taylorandfrancis.com When present on the surface of M. tuberculosis, TDM in this conformation is thought to play a protective role for the bacteria. It helps to shield the mycobacteria from host defenses, specifically by preventing the fusion of phagosomes containing the bacteria with lysosomes, which would otherwise lead to their destruction. wikipedia.orgresearchgate.net This inhibition of phagosome-lysosome fusion is a critical factor for the survival of mycobacteria within host macrophages. nih.govresearchgate.net

Crystalline Monolayer Conformation and Biological Implications

When cord factor encounters a hydrophobic surface, such as lipid droplets or plastic surfaces, it reorganizes to form a highly ordered and durable crystalline monolayer. wikipedia.orgnih.gov This structure is exceptionally stable, considered stronger than other known biological amphiphiles. wikipedia.org In this monolayer conformation, the mycolic acid chains align, creating a hydrophobic surface, while the trehalose residues are exposed. nih.gov This form of TDM is highly toxic to mammalian cells. wikipedia.orgencyclopedia.pub Contact with a TDM monolayer can induce cell death in macrophages. wikipedia.org The toxicity of the monolayer is also influenced by the length of the mycolic acid chains, with longer chains exhibiting greater toxicity. wikipedia.orgnih.gov Furthermore, the pro-inflammatory activity of TDM is more pronounced when it is presented as a monolayer or in emulsions, which provide a larger surface area for interaction with immune cells. asm.org Fibrinogen has also been shown to adsorb to these monolayers and act as a cofactor, enhancing the biological effects of cord factor. wikipedia.orgencyclopedia.pub

Interactions with Other Mycobacterial Cell Wall Components

The mycobacterial cell wall is a complex and highly organized structure, and cord factor interacts with other key components to maintain its integrity and contribute to the bacterium's virulence. One of the most significant interactions is with lipoarabinomannan (LAM), another major glycolipid on the surface of M. tuberculosis. wikipedia.orgnih.gov TDM and LAM can interlock to form an asymmetrical bilayer, contributing to the unique architecture of the mycobacterial outer membrane. wikipedia.orgencyclopedia.pubnih.gov

The mycolic acids of TDM are also closely related to those that are covalently linked to the arabinogalactan-peptidoglycan core of the cell wall, forming a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.gov This creates a highly impermeable barrier that protects the bacterium from antibiotics and host-derived stresses. biorxiv.orgnih.gov Studies on mixed monolayers of cord factor and phosphatidylinositol, a lipid found in host cell membranes, have shown that low concentrations of TDM can increase the order and rigidity of the lipid monolayer. nih.govcapes.gov.brnih.gov This interaction may contribute to the toxic effects of TDM by altering the physical properties of host cell membranes. nih.govnih.gov

The intricate interplay between TDM and other cell wall components is crucial for the structural integrity of the mycobacterial envelope and its ability to interact with the host environment.

Biosynthesis and Metabolic Pathways of Cord Factors

Trehalose (B1683222) Biosynthesis Pathways in Mycobacteria

The foundational sugar core of cord factor is trehalose, a non-reducing disaccharide. asm.org Mycobacteria have evolved multiple pathways to ensure a steady supply of this crucial molecule, highlighting its central role in their physiology and virulence. nih.gov Functional assays have confirmed the activity of three primary trehalose biosynthesis pathways in both fast-growing Mycobacterium smegmatis and slow-growing Mycobacterium bovis BCG. nih.gov

OtsAB Pathway

The OtsA-OtsB pathway is a dominant route for trehalose formation in M. tuberculosis. asm.orgsemanticscholar.org This two-step process begins with the synthesis of trehalose-6-phosphate (B3052756) from the glycolytic intermediates glucose-6-phosphate and UDP-glucose, a reaction catalyzed by trehalose-6-phosphate synthase (OtsA). nih.gov Subsequently, trehalose-6-phosphate phosphatase (OtsB) dephosphorylates trehalose-6-phosphate to yield free trehalose. semanticscholar.org The essentiality of the otsB2 gene in M. tuberculosis underscores the critical nature of this pathway for the bacterium's viability. asm.org

TreY-TreZ Pathway

An alternative route to trehalose involves the conversion of α-(1→4)-linked glucose polymers, such as glycogen. nih.gov This pathway is orchestrated by two key enzymes: maltooligosyltrehalose synthase (TreY) and maltooligosyltrehalose trehalohydrolase (TreZ). semanticscholar.org TreY acts on the glucan chain, converting the reducing end into a trehalose-like structure. semanticscholar.org TreZ then cleaves this structure to release free trehalose. semanticscholar.org While functional, inactivation of this pathway in M. tuberculosis did not impede its growth in mouse models, suggesting a less critical role compared to the OtsAB pathway during active infection. frontiersin.org

TreS Pathway

The TreS pathway offers a third mechanism for trehalose synthesis, directly converting maltose (B56501) into trehalose through the action of trehalose synthase (TreS). nih.gov This reaction is reversible, also allowing for the conversion of trehalose to maltose. However, studies in M. smegmatis have indicated that the TreS pathway does not play a significant role in de novo trehalose biosynthesis under standard laboratory conditions. asm.org

Pathway Starting Substrate(s) Key Enzymes Significance in M. tuberculosis
OtsAB Glucose-6-phosphate, UDP-glucoseOtsA (Trehalose-6-phosphate synthase), OtsB (Trehalose-6-phosphate phosphatase)Dominant and essential for viability. asm.orgsemanticscholar.org
TreY-TreZ α-(1→4)-linked glucose polymersTreY (Maltooligosyltrehalose synthase), TreZ (Maltooligosyltrehalose trehalohydrolase)Alternative route, less critical during active infection. semanticscholar.orgfrontiersin.org
TreS MaltoseTreS (Trehalose synthase)Minor role in de novo synthesis. asm.org

Mycolic Acid Biosynthesis and Integration

Mycolic acids are exceptionally long-chain fatty acids that are hallmark components of the mycobacterial cell wall. kegg.jppnas.org Their synthesis is a complex process initiated by the de novo synthesis of fatty acids by the fatty acid synthase I (FAS-I) system. kegg.jpnih.gov These products are then elongated by the fatty acid synthase II (FAS-II) system to produce the long meromycolic acid chains. kegg.jp

Once synthesized, these mycolic acids are activated and esterified to the trehalose sugar, forming trehalose monomycolate (TMM). nus.edu.sgpnas.org TMM serves as a crucial carrier molecule, transporting mycolic acids across the cytoplasmic membrane to the periplasmic space. pnas.orgnih.gov This transport is mediated by the MmpL3 protein. pnas.org In the periplasm, a second mycolic acid chain is transferred to TMM, resulting in the formation of the final cord factor molecule, trehalose dimycolate (TDM). kegg.jpnih.gov

Enzymatic Machinery for Cord Factor Assembly (e.g., Ag85 complex enzymes)

The final and critical step in cord factor biosynthesis—the transfer of a mycolyl group from one TMM molecule to another to form TDM—is catalyzed by a family of mycolyltransferases known as the Antigen 85 (Ag85) complex. asm.orgkegg.jpfrontiersin.org This complex consists of three homologous and immunodominant secreted proteins: Ag85A, Ag85B, and Ag85C. frontiersin.orgnih.gov

These enzymes are essential for the biogenesis of TDM and the covalent attachment of mycolic acids to the arabinogalactan (B145846) of the cell wall. frontiersin.orgresearchgate.net The Ag85 proteins possess a carboxylesterase domain and exhibit mycolyltransferase activity, which is crucial for the final stages of cell wall assembly. nih.govasm.org The inhibition of these enzymes has been shown to hinder mycobacterial growth and disrupt the integrity of the cell envelope, highlighting their potential as targets for novel anti-tuberculosis drugs. nih.govresearchgate.net

Enzyme Complex Component Proteins Function Cellular Location
Antigen 85 (Ag85) Ag85A (FbpA), Ag85B (FbpB), Ag85C (FbpC)Catalyze the transfer of mycolyl groups from TMM to form TDM and attach mycolic acids to arabinogalactan. frontiersin.orgresearchgate.netSecreted into the periplasm. frontiersin.org

Genetic Regulation of Cord Factor Synthesis

The synthesis of cord factor is a tightly regulated process, ensuring that its production is coordinated with the bacterium's growth and environmental conditions. The expression of genes involved in both trehalose and mycolic acid biosynthesis is controlled by a network of regulatory proteins. nih.gov

For instance, the expression of genes involved in the OtsAB and TreYZ pathways for trehalose synthesis is activated during the transition to a dormant state in M. smegmatis, leading to an accumulation of free trehalose. frontiersin.org In M. tuberculosis, the expression of several alternative sigma factors, such as SigD and SigF, is induced in response to environmental stresses like nutrient starvation and hypoxia, which in turn can influence the expression of genes involved in cell wall synthesis. d-nb.infonih.gov

The pcaA gene, for example, is required for the cyclopropanation of mycolic acids, a modification that affects the fluidity and permeability of the cell wall. d-nb.info The expression of the Ag85 complex genes (fbpA, fbpB, and fbpC) is also subject to regulation, and these genes are induced upon treatment with certain antibiotics like isoniazid (B1672263). d-nb.info Furthermore, proteins like the mycobacterial DNA-binding protein 1 (MDP1) can directly interact with the Ag85 complex proteins, modulating their mycolyltransferase activity and thereby controlling the assembly of the cell wall in response to the bacterial growth phase. asm.org This intricate regulatory network ensures that the production of the potent virulence factor, cord factor, is finely tuned to the needs of the bacterium during its life cycle and infection.

Cellular and Molecular Mechanisms of Cord Factor Action in Host Pathogen Interactions

Modulation of Host Immune Cell Functions

Cord factor significantly alters the functions of key immune cells, including macrophages, neutrophils, and T-cells, thereby influencing the course of mycobacterial infection.

Macrophage Reprogramming and Phagosome Maturation Inhibition

Cord factor is a key player in the reprogramming of macrophages, the primary host cells for M. tuberculosis. One of its critical functions is the inhibition of phagosome maturation. frontiersin.orgpnas.orgbiorxiv.org Normally, after a pathogen is engulfed by a macrophage into a vesicle called a phagosome, the phagosome fuses with a lysosome to form a phagolysosome, where the pathogen is destroyed by acidic hydrolases. Cord factor disrupts this process, preventing the fusion of phagosomes with lysosomes and inhibiting the acidification of the phagosome. researchgate.netmedchemexpress.compnas.org This creates a hospitable intracellular niche for the mycobacteria to survive and replicate. frontiersin.orgd-nb.info

Studies have shown that TDM-coated beads are sufficient to delay phagosome maturation in macrophages. frontiersin.org Conversely, mutant M. tuberculosis lacking TDM fail to block this crucial step in the macrophage's defense mechanism. frontiersin.org The inhibition of phagolysosome fusion is thought to be related to an increased hydration force or steric hindrance caused by the cord factor molecules on the bacterial surface. wikipedia.org This reprogramming of macrophage function by cord factor is a critical immune evasion strategy for M. tuberculosis. frontiersin.org

Neutrophil Recruitment and Inhibition of Migration

Neutrophils are among the first immune cells to be recruited to the site of an infection. Cord factor has a dual and seemingly contradictory role in relation to these cells. On one hand, TDM is a potent stimulus for neutrophil recruitment to the site of infection. nih.govencyclopedia.pub This recruitment is mediated, at least in part, through the activation of macrophages by TDM, which then release chemokines that attract neutrophils. plos.org

On the other hand, some studies suggest that cord factor can inhibit the migration of polymorphonuclear neutrophils. nih.govasianspinejournal.org This inhibition may be a mechanism to modulate the inflammatory response. Research has also indicated that TDM can enhance the transendothelial migration of neutrophils, a key step in their movement from the bloodstream into infected tissues, by prolonging the phosphorylation of the protein kinase AKT. nih.gov The precise impact of cord factor on neutrophil migration likely depends on the specific context and local concentration of the glycolipid.

Impact on T-cell Responses and Activation

Cord factor has a significant impact on the adaptive immune response, particularly on T-cell activation and differentiation. It is known to be a strong adjuvant, promoting robust Th1 and Th17 immune responses, which are crucial for controlling mycobacterial infections. aai.orgaai.org However, cord factor also exhibits immunomodulatory effects that can impair T-cell responses.

By interfering with antigen presentation by macrophages, cord factor can reduce the activation of T-cells. medchemexpress.comaai.org Specifically, TDM has been shown to downregulate the expression of MHC class II molecules on the surface of infected macrophages, which are essential for presenting antigens to CD4+ T-cells. aai.orgresearchgate.net This impairment of antigen presentation hinders the development of an effective T-cell mediated immune response, contributing to the persistence of the infection.

Receptor-Mediated Recognition and Signaling Pathways

The diverse effects of cord factor on host immune cells are initiated by its recognition by specific host cell receptors, which in turn trigger intracellular signaling cascades.

Mincle Receptor Activation and Syk-Card9 Pathway Engagement

A key receptor for cord factor is the Macrophage Inducible C-type Lectin (Mincle), also known as CLEC4E. frontiersin.orgaai.orgplos.orgwikipedia.org Mincle directly binds to the trehalose (B1683222) portion of TDM, initiating a signaling cascade. plos.orginvivogen.com Upon binding TDM, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). plos.orgplos.orginvivogen.com

This association leads to the recruitment and activation of the spleen tyrosine kinase (Syk). d-nb.infoplos.orgaai.org Activated Syk then phosphorylates the adaptor protein CARD9 (Caspase Recruitment Domain-containing protein 9). frontiersin.orgd-nb.info The formation of a CARD9-Bcl10-Malt1 signaling complex ultimately leads to the activation of the transcription factor NF-κB, which drives the expression of numerous pro-inflammatory cytokines and chemokines. plos.orgaai.orgaai.org This Mincle-Syk-CARD9 pathway is essential for many of the inflammatory and adjuvant effects of cord factor. frontiersin.orgd-nb.info

ComponentFunction in Cord Factor Signaling
Mincle Direct receptor for Trehalose-6,6-dimycolate (TDM). frontiersin.orgplos.org
FcRγ Adaptor protein with ITAM motif that associates with Mincle. plos.orginvivogen.com
Syk Tyrosine kinase recruited and activated downstream of Mincle-FcRγ. plos.orgaai.org
CARD9 Adaptor protein that is phosphorylated by Syk, leading to NF-κB activation. frontiersin.orgd-nb.info

Role of Toll-like Receptors (TLRs) and MyD-88 Signaling

In addition to the Mincle pathway, Toll-like receptors (TLRs) and their associated signaling molecules have been implicated in the host response to cord factor. While some studies have shown that TDM can induce pro-inflammatory responses in a TLR-independent manner, others have demonstrated a role for TLR2 and the adaptor protein MyD-88 (Myeloid Differentiation primary response 88). wikipedia.orgencyclopedia.pubnih.gov

It has been proposed that the scavenger receptor MARCO can act as a tethering receptor for TDM, presenting it to a TLR2/CD14 complex and initiating MyD-88-dependent signaling. plos.org This pathway also leads to the activation of MAP kinases and the production of pro-inflammatory cytokines. plos.org Furthermore, there is evidence of synergy between TLR and Mincle signaling pathways. TLR ligands can induce the expression of Mincle, thereby priming macrophages for an enhanced response to cord factor. frontiersin.orgnih.govaai.org This suggests a model where TLR signaling, through MyD-88, can amplify the inflammatory response to TDM by upregulating its primary receptor, Mincle. frontiersin.orgaai.org

Signaling MoleculeRole in Cord Factor Response
TLR2 Implicated in recognizing TDM, often in conjunction with other receptors. wikipedia.orgplos.org
MyD-88 Key adaptor protein for TLR signaling, involved in TDM-induced cytokine production. plos.orgnih.gov
MARCO Scavenger receptor that can bind TDM and present it to TLR2. plos.org

CD1-Mediated Antigen Presentation and T-cell Induction

The presentation of lipid antigens is a critical function of the CD1 family of molecules, providing a mechanism for the immune system to recognize pathogens like Mycobacterium tuberculosis (Mtb). Cord factor, or trehalose-6,6'-dimycolate (TDM), is a major lipid component of the Mtb cell wall, and its components are recognized by the host immune system through CD1-mediated pathways. frontiersin.orgipbs.fr

Group 1 CD1 molecules (CD1a, CD1b, and CD1c), which are expressed in humans, are specialized in presenting various mycobacterial lipids to T cells. nih.govsoton.ac.uk Specifically, CD1b has been shown to present mycolic acid, a foundational constituent of TDM, to T cells. frontiersin.orgnih.gov T cells that recognize CD1b-mycolic acid complexes are cytotoxic, produce pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and can form memory populations, highlighting their importance in the anti-mycobacterial immune response. frontiersin.org The adoptive transfer of these mycolic acid-specific, CD1b-restricted T cells has been shown to confer protection against Mtb infection in animal models. frontiersin.org

Mechanisms of Host Cell Dysfunction and Tissue Remodeling

Cord factor exerts significant toxic effects on host cells by targeting mitochondria, the primary organelles for energy production and metabolic regulation. nih.gov This disruption leads to profound host cell dysfunction. nih.govstealthbt.com Mitochondrial dysfunction is broadly characterized by a loss of mitochondrial membrane potential, impaired ATP production through oxidative phosphorylation (OXPHOS), and a metabolic shift towards glycolysis. nih.govmdpi.comfrontiersin.org

Research has shown that cord factor directly damages mitochondrial structure and function. nih.gov In vivo studies demonstrated that the administration of TDM, particularly in conjunction with mycobacterial sulfolipids, caused severe fragmentation of liver mitochondria. nih.gov This structural damage is indicative of significant disruption to the mitochondrial membranes. nih.gov

This membrane disruption has severe metabolic consequences. The same study observed a marked decrease in both mitochondrial respiration and the accompanying phosphorylation activity in response to cord factor. nih.gov This inhibition of oxidative phosphorylation cripples the cell's primary energy-generating pathway, leading to metabolic perturbations. mdpi.commdpi.com The accumulation of damaged mitochondria, which are no longer efficiently producing ATP, can also lead to an increase in the production of reactive oxygen species (ROS), causing further oxidative damage to cellular components and exacerbating inflammation. nih.govmdpi.commdpi.com The damage inflicted by cord factor on mitochondria represents a key mechanism of its cytotoxicity and its ability to drive pathology during infection. nih.gov

NADase Activity Modulation and NAD-Dependent Enzyme Inhibition

Cord factor (Trehalose-6,6'-dimycolate, TDM) significantly disrupts host cell metabolism by modulating the activity of NADase enzymes, leading to a cascade of downstream inhibitory effects. frontiersin.orgasm.orgencyclopedia.pub This mechanism is a key aspect of its virulence. TDM stimulates NADase activity within the host cell, which catalyzes the hydrolysis of Nicotinamide Adenine Dinucleotide (NAD+). frontiersin.orgasm.org This reaction cleaves NAD+ into ADP-D-ribose and nicotinamide, thereby depleting the intracellular pool of this critical coenzyme. aai.orgresearchgate.net The reduction in NAD+ levels is particularly noted in the liver, lungs, and spleen. frontiersin.org

A primary enzyme implicated in this process is CD38, a cell surface glycoprotein (B1211001) that functions as a major NAD+ glycohydrolase (NADase). researchgate.netwikipedia.orgnih.gov Research has shown that TDM exposure can induce the expression of high levels of the NAD-consuming enzyme CD38 on M1-like inflammatory macrophages. wikipedia.org The enhanced, CD38-dependent NADase activity leads to a significant reduction in tissue NAD+ levels. wikipedia.org

The depletion of the cellular NAD+ pool has profound consequences, as numerous enzymes rely on NAD+ as an essential cofactor for their function. The reduced availability of NAD+ leads to the decreased activity of these NAD-dependent enzymes. frontiersin.orgasm.orgencyclopedia.pub This inhibition disrupts vital cellular processes, most notably oxidative phosphorylation and the electron transport chain in mitochondria, thereby impairing cellular respiration and energy production. frontiersin.orgasm.orgencyclopedia.pubnih.gov

Among the critical enzymes affected are sirtuins, a class of NAD-dependent deacetylases like SIRT1. nih.govasm.org Sirtuins play crucial roles in regulating transcription, chromatin stability, cellular stress responses, and metabolism. nih.govrupress.org By diminishing the available NAD+, cord factor effectively inhibits sirtuin activity, contributing to cellular dysfunction and promoting the pathogen's survival. nih.govplos.org

Induction of Granuloma Formation and Necrosis

A hallmark of cord factor's pathogenic activity is its profound ability to induce the formation of granulomas, the characteristic inflammatory lesion of tuberculosis. asm.orgwikipedia.org TDM itself is sufficient to trigger this complex cellular response, which serves to contain the mycobacterial infection but also contributes to tissue pathology. frontiersin.orgasm.org When it detaches from the bacterial surface and associates with host lipids, TDM becomes a potent driver of tissue damage and necrosis. nih.gov

The process begins with the recognition of TDM by host innate immune cells, primarily macrophages. frontiersin.org The C-type lectin receptor Mincle, expressed on the surface of macrophages, has been identified as an essential receptor for TDM. frontiersin.orgnih.gov The binding of TDM to Mincle initiates an intracellular signaling cascade through the Syk-Card9 pathway. frontiersin.orgnih.gov This activation triggers the robust production and secretion of a host of pro-inflammatory cytokines and chemokines. encyclopedia.pubnih.govasm.org

Key cytokines released in response to TDM include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-12. asm.orgencyclopedia.pubwikipedia.org TNF-α is particularly critical for the initiation of the granulomatous response. asianspinejournal.org These signaling molecules orchestrate the recruitment of other immune cells, such as neutrophils and lymphocytes, to the site of infection, culminating in the formation of a structured, organized collection of immune cells—the granuloma. nih.gov TDM can induce both T-cell-independent (foreign-body) and T-cell-dependent (hypersensitivity) granulomas. encyclopedia.pub

Within these developing granulomas, TDM also stimulates the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. This enzymatic activity contributes to the tissue remodeling, cellular infiltration, and structural development characteristic of granulomas.

Prolonged and intense inflammatory responses within the granuloma can lead to tissue death, or necrosis. TDM is a key factor in driving caseous necrosis, a cheese-like form of necrosis that is the pathological hallmark of tuberculosis. researchgate.netnih.govnih.gov This is thought to occur when TDM comes off the mycobacteria and interacts with host lipid droplets, forming a toxic monolayer that is directly damaging to host cells. nih.govnih.gov The accumulation of mycobacterial antigens and host lipids within the developing lesion creates the conditions for TDM to exert its full toxic and antigenic potential, leading to rapid caseation and the potential for cavity formation. asm.orgnih.gov

Role of Cord Factors in Mycobacterial Pathogenicity and Disease Progression

Contribution to Intracellular Survival and Replication within Host Cells

A primary strategy for mycobacterial persistence within a host is its ability to survive and replicate within macrophages. Cord factor is instrumental in this process by inhibiting the fusion of the phagosome, the vesicle containing the bacterium, with the lysosome, which contains destructive enzymes. wikipedia.orgbiorxiv.orgontosight.ai This inhibition of phagosome-lysosome fusion prevents the degradation of the mycobacteria and allows them to survive and multiply within the host cell. wikipedia.orgnih.gov

Recent research has shed light on the molecular mechanism behind this inhibition. TDM interacts with host Soluble N-ethylmaleimide-Sensitive Factor Attachment Protein Receptor (SNARE) proteins, specifically VTI1B and STX8. pnas.orgbiorxiv.orgbiorxiv.org In the presence of M. tuberculosis or TDM, these proteins form an abnormal complex with VAMP2, which in turn reduces the binding of VAMP8, a protein essential for endosome-lysosome fusion. pnas.orgbiorxiv.org This non-canonical SNARE complexation effectively halts the maturation of the phagosome, creating a protected niche for the bacteria. pnas.orgbiorxiv.orgbiorxiv.org The entire TDM molecule, including both the trehalose (B1683222) sugar and the mycolic acid residues, is necessary for this activity. wikipedia.org

Furthermore, TDM contributes to mycobacterial survival by inhibiting the acidification of the phagosome, another critical step in its maturation process. nih.govbiorxiv.orgpnas.org By preventing both fusion with lysosomes and acidification, cord factor creates a favorable environment for intracellular growth and replication. biorxiv.orgpnas.org

Influence on Mycobacterial Aggregation and Cord Formation

The name "cord factor" originates from its role in promoting the characteristic cord-like growth of M. tuberculosis, where the bacteria align themselves in long, serpentine (B99607) filaments. wikipedia.orgresearchgate.net This cording morphology is a hallmark of virulent strains and is directly linked to the presence of TDM on the bacterial surface. researchgate.netnih.gov

TDM is an amphiphilic molecule that can form a highly rigid, insoluble crystalline monolayer at air-water interfaces. researchgate.netnih.gov This property is believed to be strong enough to support a spreading pellicle of M. tuberculosis. researchgate.net On the surface of the bacteria, TDM molecules can interlock, leading to the aggregation of bacilli into the distinctive cord structures. wikipedia.org This aggregation is not random; the bacilli are arranged in parallel along the long axis of the cord. scielo.brasm.org

While TDM is the primary driver of cord formation, other factors, such as specific chemical modifications of mycolic acids, also contribute to this complex phenotype. researchgate.net The ability to form these cords is considered a significant virulence factor, and a loss of this characteristic is often associated with attenuated strains. researchgate.netnih.gov

Impact on Host Resistance and Immune Evasion

Cord factor plays a multifaceted role in modulating the host immune response to mycobacterial infection, primarily by aiding in immune evasion. wikipedia.orgbiorxiv.orgpnas.org While it can trigger a pro-inflammatory response and granuloma formation through interaction with host receptors like Mincle, it simultaneously employs mechanisms to subvert the immune system. nih.govbiorxiv.orgpnas.org

One of the key immune evasion strategies mediated by TDM is the inhibition of antigen presentation by infected macrophages. nih.gov By interfering with the host's ability to present mycobacterial antigens to T cells, TDM prevents the induction of a robust adaptive immune response. nih.gov This includes inhibiting the enhanced antigen presentation that is typically induced by interferon-gamma (IFN-γ). nih.gov

TDM achieves this by inducing the expression of Suppressors of Cytokine Signaling (SOCS-1 and SOCS-3), which in turn inhibit antigen presentation. nih.gov Furthermore, TDM can reprogram the macrophage response to IFN-γ, leading to enhanced inflammation but impaired antigen presentation and expression of antimicrobial molecules like guanylate binding protein 1 (GBP1). aai.org This complex interplay allows the bacteria to persist by creating a local inflammatory environment that contributes to tissue damage while simultaneously dampening the specific immune responses that could clear the infection. nih.govaai.org

The interaction of TDM with the C-type lectin receptor Mincle on macrophages is a critical event that initiates a signaling cascade, leading to the production of inflammatory cytokines and the formation of granulomas. nih.govplos.org While granulomas are a host defense mechanism to contain the infection, TDM's role in their formation also contributes to the persistence of the bacteria within these structures. nih.govmicrobiologyresearch.org

Cord Factor Variants and their Virulence Potentials Across Mycobacterial Species

Cord factor is not exclusive to M. tuberculosis and is found in other mycobacterial species, both pathogenic and non-pathogenic, as well as in some related genera like Corynebacterium. nih.gov However, the structure of TDM, particularly the length and composition of the mycolic acids, can vary significantly between different species and even strains. nih.govatsjournals.org

These structural variations in TDM have a direct impact on its biological activity and virulence potential. nih.govatsjournals.org For example, studies have shown that different compositions of mycolic acids in TDM can affect how the molecule aggregates and its level of toxicity in animal models. nih.gov The loss of trans-cyclopropanation of mycolic acids in certain mutant strains of M. tuberculosis resulted in a hypervirulent phenotype with enhanced inflammatory responses from macrophages. nih.gov

The presence and type of TDM can also influence the clinical course of disease caused by nontuberculous mycobacteria (NTM). atsjournals.org In Mycobacterium avium complex (MAC) pulmonary disease, the absence of TDM in clinical isolates has been associated with more advanced disease, suggesting that in this context, TDM might have a role that is beneficial to the host. atsjournals.org This highlights the complex and sometimes contradictory roles of TDM depending on the specific mycobacterial species and the host context. atsjournals.org

While cord formation was once thought to be exclusive to the M. tuberculosis complex, it has now been observed in other mycobacteria, including Mycobacterium marinum and rough variants of several other NTM species. asm.orgasm.orgresearchgate.net The ability to form cords in these species is also linked to virulence. nih.gov

Advanced Research Methodologies and Applications of Cord Factors

Experimental Models Utilizing Cord Factors

Experimental models are crucial for dissecting the complex interactions between this compound (Trehalose-6,6'-dimycolate, TDM) and the host immune system. These models, ranging from in vitro systems using coated beads and liposomes to in vivo animal studies, have been instrumental in elucidating the mechanisms of granuloma formation and the subsequent immune responses.

Cord Factor-Coated Beads and Liposomes in In Vitro and In Vivo Studies

To investigate the direct effects of TDM in a controlled manner, researchers often utilize synthetic platforms such as beads and liposomes coated with the glycolipid. This approach allows for the study of TDM's activity independent of other mycobacterial components.

In Vitro Applications: Cord factor-coated beads have been used to stimulate macrophage cell lines and primary macrophages in culture. These studies have demonstrated that TDM alone is sufficient to induce the production of pro-inflammatory cytokines and chemokines, which are critical for the recruitment of immune cells to the site of infection. For instance, challenging macrophages with TDM-coated beads leads to the secretion of cytokines like TNF-α, IL-1β, and IL-6.

In Vivo Applications: When introduced into animal models, TDM-coated beads or liposomes can mimic key aspects of mycobacterial infection, particularly the formation of granulomas. nih.govresearchgate.net The intravenous injection of TDM-coated beads in mice, for example, results in the development of granulomatous lesions in the lungs, providing a model to study the cellular and molecular events of granuloma formation without the presence of live bacteria. nih.govresearchgate.net These models have been valuable in assessing the roles of specific cell types and signaling pathways in response to TDM. Furthermore, liposomal formulations containing TDM or its analogues are being explored for their potential in vaccine delivery and immunotherapy. nih.gov

Animal Models for Granuloma Formation and Immune Response Analysis

Animal models are indispensable for understanding the complex, multicellular process of granuloma formation and the integrated immune response to cord factor.

Murine Models: Mice, particularly inbred strains like C57BL/6, are widely used to study the effects of TDM. nih.govresearchgate.net Intravenous, intraperitoneal, or subcutaneous injection of purified TDM, often in an oil-in-water emulsion, induces the formation of sterile granulomas in various organs, most notably the lungs and liver. nih.govresearchgate.netfrontiersin.org These models have been pivotal in demonstrating that TDM is a primary driver of the granulomatous response seen in tuberculosis. researchgate.netfrontiersin.orgasm.org Studies using these models have shown that TDM-induced granulomas are characterized by the recruitment of macrophages, lymphocytes, and neutrophils, mirroring the structure of granulomas formed during active Mycobacterium tuberculosis infection. nih.gov The analysis of cytokine profiles within these granulomas has revealed the importance of both pro-inflammatory (e.g., TNF-α, IFN-γ) and anti-inflammatory (e.g., IL-10) responses in their development and maintenance. nih.govresearchgate.net

Other Animal Models: While less common, rabbit models have also been used in early studies to demonstrate the granulomagenic properties of cord factor. frontiersin.org Zebrafish models are also emerging as a powerful tool for visualizing granuloma formation in real-time due to their optical transparency. nih.gov

These animal models allow for the investigation of genetic factors influencing the immune response to TDM by using knockout or transgenic mice deficient in specific immune receptors or signaling molecules.

Cellular Infection Models for Host-Pathogen Interaction Studies

To delve into the cellular mechanisms of how cord factor modulates host cell functions, various in vitro infection models are employed. These models provide a controlled environment to study the direct interactions between host cells and mycobacteria or their components.

Macrophage and Dendritic Cell Cultures: Primary macrophages (such as bone marrow-derived macrophages) and dendritic cells, as well as immortalized cell lines (like THP-1 and RAW 264.7), are the most common cell types used. biorxiv.org These cells are the primary targets of Mycobacterium tuberculosis and play a central role in initiating the immune response. Studies using these models have shown that TDM can directly activate these cells, leading to phagocytosis, cytokine production, and the expression of co-stimulatory molecules. frontiersin.org

Three-Dimensional (3D) Culture Systems: More advanced models, such as 3D collagen hydrogel cultures, are being developed to better mimic the in vivo tissue microenvironment. biorxiv.org These systems allow for the study of host-pathogen interactions in a more physiologically relevant context, including the formation of granuloma-like structures in vitro. biorxiv.org

Human Stem Cell-Based Models: The use of human pluripotent stem cells (hPSCs) to generate various immune cells, including macrophages, offers a promising avenue for creating more relevant and patient-specific in vitro models to study host-pathogen interactions. nih.gov

These cellular models are instrumental in dissecting the specific signaling pathways triggered by cord factor and identifying the host receptors involved in its recognition.

This compound in Vaccine Adjuvant Development

The potent immunostimulatory properties of cord factor have made it and its synthetic analogues attractive candidates for use as vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response.

Immunostimulatory Properties as a Pathogen-Associated Molecular Pattern (PAMP)

Cord factor is recognized by the innate immune system as a Pathogen-Associated Molecular Pattern (PAMP), a molecular signature characteristic of a class of microbes. frontiersin.orgrsc.org This recognition is crucial for initiating an immune response.

Recognition by Pattern Recognition Receptors (PRRs): The primary host receptor for TDM is the C-type lectin receptor (CLR) known as Mincle (Macrophage-inducible C-type lectin). rsc.orgresearchgate.net Upon binding to TDM, Mincle triggers a signaling cascade involving the Syk-CARD9 pathway. frontiersin.orgrsc.orgnih.gov This signaling leads to the activation of transcription factors like NF-κB, resulting in the production of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. frontiersin.orgresearchgate.net

Induction of Th1 and Th17 Responses: The adjuvant activity of TDM and its analogues is largely attributed to their ability to promote strong T helper 1 (Th1) and T helper 17 (Th17) cell responses. nih.govplos.org Th1 responses, characterized by the production of IFN-γ, are essential for controlling intracellular pathogens like Mycobacterium tuberculosis. Th17 responses, characterized by IL-17 production, also play a protective role at mucosal surfaces and in recruiting neutrophils. The ability to induce this combined Th1/Th17 response makes TDM-based adjuvants particularly promising for vaccines against tuberculosis and other intracellular pathogens. nih.gov

Design and Evaluation of Synthetic Cord Factor Analogues (e.g., Trehalose-6,6′-dibehenate)

While natural cord factor is a potent immunostimulant, its inherent toxicity has limited its clinical use as an adjuvant. frontiersin.org This has driven the development of synthetic analogues that retain the adjuvant properties of TDM while exhibiting reduced toxicity.

This compound as Targets for Anti-Mycobacterial Therapeutics

The biosynthesis pathway of cord factor (TDM) presents a promising target for the development of new anti-mycobacterial drugs. nih.gov TDM is crucial for the virulence and structural integrity of the mycobacterial cell wall. wikipedia.org The final and critical step in TDM synthesis involves the transfer of a mycolic acid molecule from one molecule of trehalose (B1683222) monomycolate (TMM) to another, a reaction catalyzed by the antigen 85 (Ag85) complex. nih.gov This complex consists of three mycolyl transferase enzymes: Ag85A, Ag85B, and Ag85C. nus.edu.sgfrontiersin.org

Targeting these enzymes can effectively disrupt TDM production. nih.gov Research has demonstrated that inhibiting Antigen 85C restricts the growth of Mycobacterium tuberculosis by disrupting cord factor biosynthesis. nus.edu.sgcambridge.org Deletion of the gene fpbA, which encodes for Antigen 85A, results in a M. tb strain that is deficient in TDM production. nih.gov This TDM-deficient mutant was found to be more immunogenic than the wild-type BCG strain, highlighting the potential of this strategy. nih.gov

The broader mycolic acid biosynthetic pathway is a well-established target for several existing anti-TB drugs, including isoniazid (B1672263) and ethionamide, which validates the pathway's therapeutic potential. nih.govresearchgate.net These drugs, however, target earlier steps in mycolic acid synthesis. nih.gov More recent efforts have focused on directly inhibiting the later stages, such as the MmpL3 transporter, which shuttles TMM to the periplasm, and the Ag85 complex. nih.govfrontiersin.org For instance, cyclipostins and cyclophostin (B1669515) analogs have been shown to inhibit Antigen 85C both in vitro and in vivo. frontiersin.org The development of inhibitors that specifically block these final steps of TDM assembly, such as the antimycobacterial drug SQ109 which is thought to disrupt TDM production and cell wall assembly, represents a rational approach to developing new therapeutics against tuberculosis. wikipedia.org

Mycobacterium tuberculosis employs cord factor (TDM) as a key component of its strategy to evade the host immune system. nih.govasm.org A primary mechanism of this evasion is the protection TDM provides to the bacteria within host macrophages. nih.gov While TDM on the bacterial surface can trigger an immune response, it also shields the organism from being killed inside the phagosome. nih.gov Therefore, a direct strategy to counteract this immune evasion is to inhibit TDM biosynthesis, as detailed in the previous section. By reducing the amount of TDM, the bacterium's ability to survive within macrophages is significantly compromised. nih.gov

TDM plays a crucial role in preventing the maturation of the phagosome and modulating host cytokine production, which are key immune evasion tactics. asm.orgcaister.com The interaction of TDM with host receptors, such as Mincle, initiates a signaling cascade that, while pro-inflammatory, also contributes to the formation of granulomas. nih.govwikipedia.org Granulomas can serve to contain the infection, but they also create a niche where bacteria can persist in a dormant state, hidden from the immune system. wikipedia.orgmdpi.com Therapeutic strategies aimed at modulating the granulomatous response, potentially by targeting the downstream effects of TDM signaling, could help to prevent the establishment of chronic, latent infections.

Inhibition of Cord Factor Biosynthesis Pathways

Analytical and Diagnostic Approaches for Cord Factor Detection

The microscopic observation of "cord formation" is a classic and rapid method for the presumptive identification of the Mycobacterium tuberculosis complex (MTC) in clinical laboratories. scielo.brjbp.org.brasm.org This distinct morphological characteristic, first noted by Robert Koch, describes the tendency of virulent mycobacteria to grow in tight, serpentine (B99607), rope-like aggregates when cultured in liquid media without detergents. nih.govfrontiersin.org This cording phenotype is directly attributed to the presence of cord factor (TDM) on the bacterial cell surface. wikipedia.orgresearchgate.net

Under a light microscope, typically after Ziehl-Neelsen staining, these cords appear as thick bundles of parallel-aligned acid-fast bacilli. jbp.org.brasm.org The detection of these structures is a reliable and cost-effective screening tool, with high accuracy for identifying MTC. jbp.org.br However, the interpretation can be subjective, as some non-tuberculous mycobacteria (NTM) can form looser aggregates or "pseudocords," which can be difficult to distinguish from true cords using only optical microscopy. asm.orgnih.govasm.org

For a more detailed and accurate visualization of cord ultrastructure, Scanning Electron Microscopy (SEM) is a powerful tool. nih.govfrontiersin.org SEM imaging clearly reveals the parallel alignment of individual bacilli along the long axis of the cord, definitively distinguishing true cording from the random clumping that can occur due to the general hydrophobicity of mycobacterial surfaces. nih.gov Research using SEM has confirmed that true cording is not exclusive to MTC and can be observed in rough variants of other species, such as Mycobacterium abscessus and Mycobacterium marinum. asm.orgnih.gov

There is a strong correlation between the microscopic cording phenotype and a rough colonial morphology when grown on solid media. nih.govresearchgate.net In contrast, smooth colony variants typically lack the ability to form cords. scielo.br This link between macroscopic colony appearance and microscopic cording provides an additional, simple visual cue for the presumptive identification of potentially virulent mycobacteria. jbp.org.brnih.gov

Advanced analytical techniques are essential for the detailed structural characterization of this compound (TDM), which exhibit significant structural diversity across different mycobacterial species. nih.govmicrobiologyresearch.org Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has proven to be a particularly powerful and simple method for the precise molecular characterization of intact TDM. nih.govmicrobiologyresearch.orgscispace.com This technique allows for the analysis of the complex molecular species composition of TDM, which arises from the combination of two very long-chain mycolic acids esterified to a trehalose core. nih.gov

Using MALDI-TOF MS, researchers can obtain well-resolved mass spectra from less than a microgram of TDM. nih.govmicrobiologyresearch.org The resulting spectra show a distribution of pseudomolecular ions [M+Na]+, which reveals marked differences in TDM structure between mycobacterial species and even subspecies. nih.gov For example, TDM from M. tuberculosis H37Rv displays a distinctive pattern with over 60 molecular ions, corresponding to combinations of α-, methoxy-, and keto-mycolates. nih.govscispace.com In contrast, TDM from M. bovis BCG Connaught shows a simpler profile due to the absence of methoxymycolate. nih.gov This level of detail allows for the construction of a molecular ion matrix to clearly identify the specific combinations of mycolic acids present in the TDM of a given strain. nih.govmicrobiologyresearch.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental technique for the structural elucidation of complex organic molecules like glycolipids. rsc.orgresearchgate.netspectroscopyonline.com While mass spectrometry provides information on molecular mass and composition, NMR provides an atom-to-atom connectivity map and can reveal the three-dimensional structure. spectroscopyonline.comnih.gov Multidimensional solid-state NMR, in particular, is suited for investigating the composition and architecture of complex biomaterials in their native state with minimal disruption. jove.com For TDM, NMR can be used to confirm the identity of the sugar moiety (trehalose) and the nature of the ester linkages, complementing the data obtained from mass spectrometry to provide a complete structural picture. researchgate.net The combination of these advanced techniques is crucial for understanding the relationship between the specific molecular structure of TDM and its diverse biological activities. nih.gov

Molecular Methods for Studying Cord Factor Production in Clinical Isolates

The investigation of cord factor (trehalose-6,6'-dimycolate or TDM) production in clinical isolates of Mycobacterium species relies on a combination of molecular and biochemical techniques to identify and characterize these crucial virulence factors. nih.govscielo.br Cord formation, the microscopic aggregation of bacilli in parallel chains, is a classic phenotypic marker associated with virulent strains of Mycobacterium tuberculosis and is mediated by TDM. nih.govscielo.br However, this characteristic is not exclusive to the M. tuberculosis complex; other nontuberculous mycobacteria (NTM) can also form cords, which can lead to misidentification in clinical settings. nih.govasm.org

Several molecular methods are employed to differentiate and study cord factor production:

DNA Sequencing: Analysis of the 16S rRNA gene is a standard method for the definitive identification of mycobacterial species from clinical isolates. nih.gov This is crucial to distinguish M. tuberculosis from NTM species that may also exhibit cording. nih.govasm.org

Biochemical Tests: A battery of biochemical tests can aid in the identification of mycobacterial species. These may include the semiquantitative catalase test, urea (B33335) hydrolysis, Tween 80 hydrolysis, and the ability to reduce potassium tellurite. nih.gov

Genetic Analysis of TDM Biosynthesis Genes: The antigen 85 complex, consisting of three homologous secreted proteins (FbpA, FbpB, and FbpC), is essential for the final step of TDM biosynthesis in M. tuberculosis. nih.gov Studying the presence and expression of orthologs of these genes in clinical isolates can provide insights into their potential for TDM production. nih.gov

Restriction Endonuclease Analysis: This technique can be used to compare the genetic identity of different isolates, such as smooth and rough variants of M. abscessus, to understand the genetic basis of phenotypes related to cord formation. asm.org

It's important to note that while TDM is necessary for cord formation, its presence alone is not sufficient. nih.gov The specific structure of the mycolic acids within TDM and interactions with other cell wall components likely play a determining role in the cording phenotype. nih.govmdpi.com For instance, mutations in genes like pcaA, which affects the synthesis of a specific mycolic acid, can lead to a hypo-inflammatory version of TDM. mdpi.com

The study of different colony morphologies, such as smooth versus rough variants, is also critical. In M. abscessus, the smooth phenotype is often due to the expression of glycopeptidolipids (GPLs) on the cell surface, which can mask TDM and prevent cording. scielo.br Rough variants, which lack this GPL layer, can exhibit cording and are often associated with increased virulence. scielo.brasm.org

Omics-Based Approaches in Cord Factor Research

Proteomics and Transcriptomics for Host-Pathogen Dynamics

The intricate interplay between mycobacteria and their hosts is a dynamic process involving significant changes at the molecular level for both organisms. microbiologyresearch.orgbiorxiv.org "Omics" technologies, particularly proteomics and transcriptomics, have become indispensable tools for dissecting these complex interactions, especially in the context of cord factor's role in pathogenesis. cdnsciencepub.comscienceasia.orgmdpi.com

Proteomics is the large-scale study of proteins and provides a direct window into the functional state of a cell. cdnsciencepub.commdpi.com In the context of cord factor and mycobacterial infection, mass spectrometry (MS)-based proteomics allows researchers to:

Profile Protein Abundance: Quantify changes in the expression of thousands of proteins in both the host and the pathogen during infection. cdnsciencepub.commdpi.com This can reveal how the host cell remodels its proteome in response to infection and how the bacterium adapts to the host environment. cdnsciencepub.commdpi.com

Analyze the Secretome: Identify proteins secreted by the pathogen (effectors) and the host. cdnsciencepub.com This is crucial for understanding how mycobacteria manipulate host cells and how the host immune system responds.

Investigate Post-Translational Modifications (PTMs): PTMs like phosphorylation, ubiquitination, and acetylation are critical for cellular signaling. nih.gov Proteomics can map how these modifications change during infection, providing insights into the signaling pathways activated or inhibited by the pathogen. nih.gov

Map Protein-Protein Interactions (PPIs): Techniques like co-immunoprecipitation coupled with mass spectrometry (IP-MS) can identify the interaction partners of specific mycobacterial or host proteins, revealing the molecular machinery involved in the infection process. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, offers a complementary view of gene expression dynamics. scienceasia.org Dual RNA-seq is a powerful technique that simultaneously captures the transcriptomes of both the host and the pathogen from the same sample. microbiologyresearch.orgbiorxiv.orgasm.org This approach enables researchers to:

Simultaneously Monitor Gene Expression: Track changes in gene expression in both the host and the pathogen over the course of an infection. scienceasia.orgasm.org This provides a comprehensive picture of the reciprocal adaptations occurring during the host-pathogen interaction. microbiologyresearch.org

Identify Virulence and Adaptation Genes: Pinpoint bacterial genes that are upregulated during infection, which are often involved in virulence, adaptation to the host environment, and the production of factors like TDM. asm.org

Uncover Host Immune Responses: Characterize the host's transcriptional response to infection, including the activation of inflammatory pathways and immune cell signaling. asm.org

Analyze Non-Coding RNAs (ncRNAs): Investigate the role of ncRNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), in regulating gene expression in both the host and the pathogen during infection. asm.org

Recent advancements like single-cell RNA sequencing (scRNA-seq) are providing even finer resolution, allowing for the analysis of transcriptional heterogeneity within a population of infected cells. researchgate.net This is particularly important for understanding the diverse outcomes of host-pathogen interactions at the single-cell level. researchgate.net

Research AreaKey Findings from Omics Approaches
Proteomics Identification of host factors involved in bacteria-induced mitochondrial fission. cdnsciencepub.com Characterization of temporal changes in the host proteome in response to different M. tuberculosis strains. mdpi.com Mapping of post-translational modifications that influence signaling cascades during infection. cdnsciencepub.com
Transcriptomics Simultaneous profiling of gene expression changes in both the infecting bacterium and the host through dual RNA-seq. scienceasia.org Identification of differentially expressed non-coding RNAs in both C. difficile and the host during infection. asm.org Uncovering key genes involved in bacterial growth or host defense mechanisms as potential therapeutic targets. microbiologyresearch.org

Genetic Screens for Identifying Cord Factor-Associated Host Factors

Identifying the host factors that interact with or respond to cord factor is crucial for understanding its mechanism of action and for developing host-directed therapies. nih.gov Genetic screens, particularly genome-wide approaches, have been instrumental in uncovering these host determinants.

CRISPR/Cas9-based screens have emerged as a powerful tool for systematically knocking out every gene in the host genome to identify those essential for a particular biological process, including pathogen infection. researchgate.net In the context of cord factor, such screens can be designed to identify host genes that are:

Required for the cellular response to TDM: By exposing a library of knockout cells to purified TDM and screening for cells that fail to exhibit a known response (e.g., cytokine production), researchers can identify genes involved in the TDM signaling pathway.

Essential for mycobacterial uptake or survival: A genome-wide CRISPR screen can pinpoint host factors that are necessary for the internalization of mycobacteria or for their subsequent survival and replication within host cells. researchgate.net

RNA interference (RNAi) screens have also been used to identify host factors involved in mycobacterial infection. For example, an RNAi screen in Drosophila cells identified the scavenger receptor CD36 as being essential for the uptake of M. fortuitum. frontiersin.org

Animal models, particularly knockout mice, have been invaluable for validating the role of host factors identified through genetic screens and other methods. For instance, studies using knockout mice have been crucial in dissecting the roles of various pattern recognition receptors (PRRs) in the response to mycobacteria and their components. frontiersin.org

Key host factors and pathways identified through genetic and other approaches that are relevant to cord factor signaling include:

Mincle (Macrophage-inducible C-type lectin): This receptor directly binds to TDM and is essential for initiating a pro-inflammatory response. frontiersin.orgfrontiersin.org Mincle signaling proceeds through the Syk-CARD9 pathway. frontiersin.orgfrontiersin.org

FcRγ: This signaling adaptor protein associates with Mincle and is required for TDM-induced granuloma formation. frontiersin.org

CARD9 (Caspase recruitment domain-containing protein 9): A key signaling molecule downstream of Mincle that is involved in the production of pro-inflammatory cytokines. frontiersin.org

TR4 (Testicular Receptor 4): This nuclear receptor has been found to bind to secreted mycolic acids, leading to the regulation of genes involved in lipid biogenesis and the formation of foamy macrophages. mdpi.com

TREM2 (Triggering Receptor Expressed on Myeloid cells 2): This receptor recognizes mycobacterial components, including mycolic acids, and can modulate the host's inflammatory response. mdpi.com

These genetic approaches, combined with functional studies, are progressively building a comprehensive map of the host cellular machinery that is co-opted or modulated by cord factor, offering new targets for therapeutic intervention.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.